N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide
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Description
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that sulfonamide derivatives, which this compound is a part of, were the first antimicrobial drugs . They are known to prevent the growth of bacteria .
Mode of Action
The mode of action of sulfonamides, in general, is due to their active metabolite, sulfanilamide, formed in vivo by the reduction of the diazyl bond of the prontosil . This compound, being a sulfonamide derivative, might have a similar mode of action.
Biochemical Pathways
Sulfonamides are known to be a transition state mimetic of peptide hydrolysis and a theoretical motif for potent irreversible inhibitors of cysteine proteases .
Result of Action
Sulfonamides are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-29(25,26)23-11-5-6-16-13-18(7-9-19(16)23)22-30(27,28)20-10-8-17(12-14(20)2)21-15(3)24/h7-10,12-13,22H,4-6,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZSBTJOHSVJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.